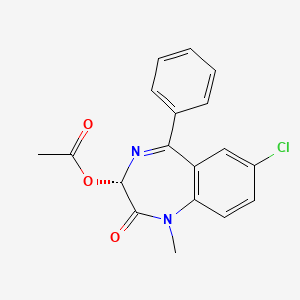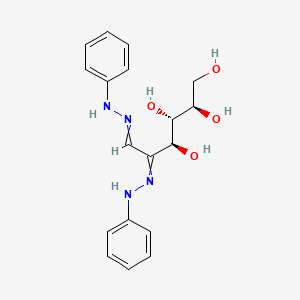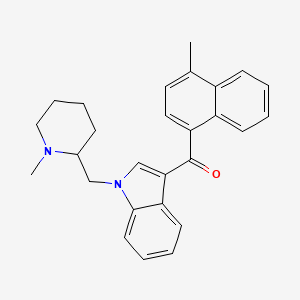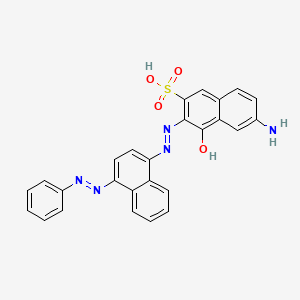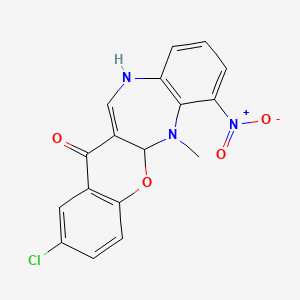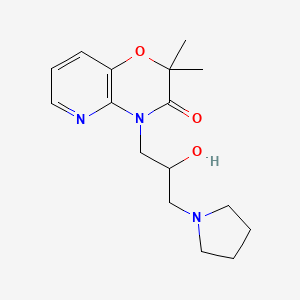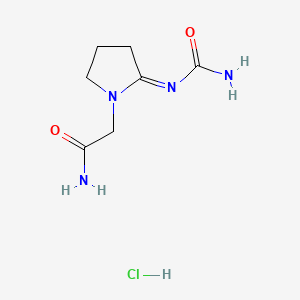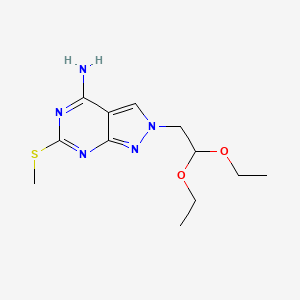
2H-Pyrazolo(3,4-d)pyrimidin-4-amine, 2-(2,2-diethoxyethyl)-6-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrazolo(3,4-d)pyrimidin-4-amine, 2-(2,2-diethoxyethyl)-6-(methylthio)- is a heterocyclic compound that features a pyrazolo-pyrimidine core. This structure is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound’s unique arrangement of nitrogen atoms within the ring system contributes to its reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrazolo(3,4-d)pyrimidin-4-amine, 2-(2,2-diethoxyethyl)-6-(methylthio)- typically involves multi-step organic reactions
Formation of the Pyrazolo-Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and β-ketoesters, under acidic or basic conditions.
Introduction of Substituents: The 2-(2,2-diethoxyethyl) group can be introduced via alkylation reactions using diethoxyethyl halides. The 6-(methylthio) group is typically added through nucleophilic substitution reactions using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitrogens in the pyrazolo-pyrimidine core can participate in reduction reactions, potentially altering the electronic properties of the compound.
Substitution: The diethoxyethyl and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl halides, thiolating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrazolo-pyrimidine derivatives.
Substitution: Various substituted pyrazolo-pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 2H-Pyrazolo(3,4-d)pyrimidin-4-amine, 2-(2,2-diethoxyethyl)-6-(methylthio)- is investigated for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
Industrially, this compound could be used in the synthesis of advanced materials or as a precursor for the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2H-Pyrazolo(3,4-d)pyrimidin-4-amine, 2-(2,2-diethoxyethyl)-6-(methylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo-pyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyrazolo(3,4-d)pyrimidin-4-amine: Lacks the 2-(2,2-diethoxyethyl) and 6-(methylthio) substituents.
2H-Pyrazolo(3,4-d)pyrimidin-4-amine, 2-(2,2-diethoxyethyl)-: Lacks the 6-(methylthio) group.
2H-Pyrazolo(3,4-d)pyrimidin-4-amine, 6-(methylthio)-: Lacks the 2-(2,2-diethoxyethyl) group.
Uniqueness
The presence of both the 2-(2,2-diethoxyethyl) and 6-(methylthio) groups in 2H-Pyrazolo(3,4-d)pyrimidin-4-amine, 2-(2,2-diethoxyethyl)-6-(methylthio)- makes it unique. These substituents can significantly influence the compound’s chemical reactivity and biological activity, offering distinct advantages in various applications.
Propriétés
Numéro CAS |
153901-75-8 |
|---|---|
Formule moléculaire |
C12H19N5O2S |
Poids moléculaire |
297.38 g/mol |
Nom IUPAC |
2-(2,2-diethoxyethyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H19N5O2S/c1-4-18-9(19-5-2)7-17-6-8-10(13)14-12(20-3)15-11(8)16-17/h6,9H,4-5,7H2,1-3H3,(H2,13,14,15,16) |
Clé InChI |
BLUPJYVJHMRWFF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CN1C=C2C(=NC(=NC2=N1)SC)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


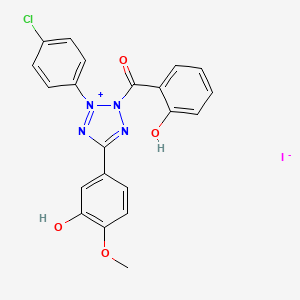

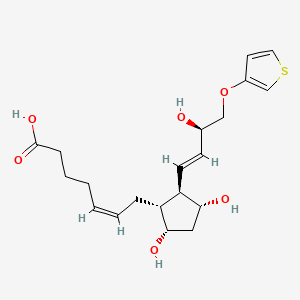
![2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol](/img/structure/B12763896.png)
